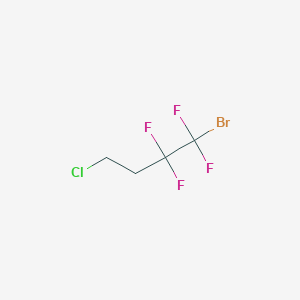

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-1,1,2,2-tetrafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICUEVPCQDXKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801266091 | |

| Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232602-78-7 | |

| Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232602-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane (CAS 232602-78-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, a fluorinated building block with significant potential in synthetic chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes available information, draws logical scientific inferences based on the reactivity of its functional groups, and presents a thorough analysis of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications. This guide is intended to serve as a valuable resource for researchers looking to leverage the unique properties of this bifunctional fluoroalkane in the development of novel pharmaceuticals and advanced materials.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science for modulating a compound's physicochemical and biological properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound (CAS 232602-78-7) is a bifunctional building block that offers two distinct reactive sites: a bromine atom on a perfluorinated carbon and a chlorine atom on an alkyl carbon. This differential reactivity allows for selective, stepwise modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing reaction conditions and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 232602-78-7 | |

| Molecular Formula | C₄H₄BrClF₄ | |

| Molecular Weight | 243.43 g/mol | |

| Boiling Point (Predicted) | 123.1 ± 8.0 °C | |

| Density (Predicted) | 1.726 ± 0.06 g/cm³ | |

| Solubility (Predicted) | Insoluble in water (0.051 g/L at 25 °C) | |

| InChI | InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 | |

| SMILES | C(CCl)C(C(F)(F)Br)(F)F |

Synthesis of this compound: A Proposed Route

Proposed Reaction Scheme

physical and chemical properties of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

An In-Depth Technical Guide to 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated alkane of interest to researchers in synthetic chemistry and drug development. The document delineates its molecular identity, physicochemical properties, and reactivity profile. Furthermore, it outlines standard analytical methodologies for characterization, discusses safety and handling protocols, and explores its potential applications as a fluorinated building block in medicinal chemistry. This guide is intended for scientists and technical professionals requiring detailed information on this specialized chemical compound.

Molecular Identity and Structure

This compound is a synthetic organofluorine compound. Its structure features a four-carbon butane backbone, heavily substituted with fluorine atoms at the C1 and C2 positions, a bromine atom at C1, and a chlorine atom at C4. This unique arrangement of halogens imparts specific chemical characteristics relevant for its use as a synthetic intermediate.

Chemical Identifiers

The fundamental identifiers for this compound are summarized in the table below, providing a quick reference for database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 232602-78-7 | [1][2][3][4] |

| Molecular Formula | C₄H₄BrClF₄ | [1][2][3][4] |

| Molecular Weight | 243.43 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C(CCl)C(C(F)(F)Br)(F)F | [1][2] |

| InChI | InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 | [1][2] |

| InChIKey | JICUEVPCQDXKAB-UHFFFAOYSA-N | [1][2] |

Molecular Structure

The structure consists of a butane chain where one terminal carbon (-CF₂Br) is perhalogenated, and the other end is terminated by a chloromethyl group (-CH₂Cl). The tetrafluoroethyl bridge (-CF₂-CF₂-) creates a sterically hindered and electron-withdrawing environment, significantly influencing the reactivity of the adjacent C-Br bond.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental settings. While extensive experimental data for this compound is not widely published, computational predictions and data from analogous structures provide valuable insights.

Physical Properties

| Property | Value | Notes |

| Molecular Weight | 243.42 g/mol | Computed by PubChem.[1] |

| Boiling Point | Data not available | Expected to be a liquid at STP due to its high molecular weight. |

| Melting Point | Data not available | |

| Density | Data not available | Expected to be significantly denser than water due to heavy halogen atoms. |

| Solubility | 0.051 g/L (at 25 °C) | Predicted to be almost insoluble in water.[2] Likely soluble in organic solvents like ethers and chlorinated solvents. |

Computational Descriptors

Computational models predict properties related to the molecule's behavior in biological and chemical systems.

| Property | Value | Source |

| XLogP3-AA | 3.4 | [1][2] |

| Complexity | 116 | [1][2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

The high XLogP3 value suggests significant lipophilicity, a key parameter in drug design for membrane permeability.

Chemical Properties and Reactivity Profile

The reactivity is dominated by the two carbon-halogen bonds, C-Br and C-Cl. The C-Br bond is significantly more labile than the C-Cl and C-F bonds, making it the primary site for synthetic transformations.

-

Nucleophilic Substitution: The C-Br bond is susceptible to attack by nucleophiles. The electron-withdrawing tetrafluoroethyl group enhances the electrophilicity of the C1 carbon, though sterically hindering the approach of bulky nucleophiles.

-

Organometallic Formation: The C-Br bond can be used to form Grignard or organolithium reagents, providing a nucleophilic carbon source for subsequent reactions. This is a common strategy for introducing fluorinated moieties.

-

Radical Reactions: The C-Br bond can undergo homolytic cleavage under radical conditions (e.g., using AIBN and a radical trap).

The C-Cl bond is less reactive and typically requires more forcing conditions for substitution. The C-F bonds are exceptionally strong and are generally considered inert under standard synthetic conditions.

Proposed Synthetic Workflow

A plausible synthetic route could involve the radical addition of a brominated tetrafluoroalkane to a chloroalkene. This approach leverages commercially available starting materials to construct the target molecule.

Caption: Proposed synthetic pathway via radical addition.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be relatively simple, showing two multiplets corresponding to the two diastereotopic methylene (-CH₂-) groups. The protons on the carbon adjacent to the chlorine (-CH₂Cl) would appear further downfield than those adjacent to the fluorinated carbon (-CF₂-CH₂-). Complex splitting would arise from coupling to each other and to the adjacent fluorine atoms.

-

¹³C NMR: The carbon spectrum would show four distinct signals, each split by attached fluorine atoms (C-F coupling). The carbons bonded to halogens (C-Br, C-Cl, C-F) would exhibit characteristic chemical shifts and coupling constants.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected for the two inequivalent -CF₂- groups. Each signal would be a complex multiplet due to geminal F-F coupling and vicinal coupling to the other -CF₂- group and the -CH₂- protons.

Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), the molecule is expected to fragment. The molecular ion peak ([M]⁺) should be observable, exhibiting a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). Common fragmentation pathways would involve the loss of Br, Cl, and cleavage of the C-C bonds.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

C-H stretching: Around 2850-3000 cm⁻¹.

-

C-H bending: Around 1450 cm⁻¹.

-

C-F stretching: Strong, broad absorptions in the 1100-1300 cm⁻¹ region, which are highly characteristic of fluorinated compounds.

-

C-Cl stretching: In the fingerprint region, typically 600-800 cm⁻¹.

-

C-Br stretching: Also in the fingerprint region, typically 500-600 cm⁻¹.

Experimental Protocol: GC-MS Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for separating and identifying volatile compounds like this one.

Objective: To confirm the identity and purity of a sample of this compound.

Methodology:

-

Sample Preparation: Dilute the sample (~1 mg) in a suitable volatile solvent (e.g., Dichloromethane, 1 mL).

-

GC Instrument Setup:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for separating compounds based on boiling point.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250 °C. Use a split injection mode to avoid column overloading.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compound.

-

Carrier Gas: Use Helium at a constant flow rate.

-

-

MS Instrument Setup:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-300 to capture the molecular ion and key fragments.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time and peak purity.

-

Analyze the mass spectrum of the main peak, looking for the molecular ion with the correct Br/Cl isotopic pattern and characteristic fragment ions.

-

Caption: A standard workflow for GC-MS analysis.

Safety, Handling, and Toxicology

Due to its halogenated nature, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[5]

-

Recommended Handling Procedures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

-

Toxicological Profile: There is a lack of comprehensive toxicological data. As with many novel chemical entities, it should be treated as potentially hazardous until proven otherwise.

Applications in Research and Development

The primary value of this compound lies in its utility as a synthetic building block.

-

Fluorinated Moieties in Medicinal Chemistry: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This compound serves as a reagent to introduce the -CF₂(CH₂)₂Cl fragment.

-

Intermediate for Complex Syntheses: It can be used to construct more complex fluorinated molecules for applications in materials science, agrochemicals, and pharmaceuticals.[4] Its bifunctional nature (a reactive bromine site and a less reactive chlorine site) allows for sequential, selective chemical modifications.

-

Proteomics Research: It has been listed as a product for proteomics research, suggesting a potential application as a cross-linker or labeling agent, although specific protocols are not widely documented.[3]

References

- 1. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. echemi.com [echemi.com]

- 6. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

This guide provides a comprehensive analysis of the molecular structure of 1-bromo-4-chloro-1,1,2,2-tetrafluorobutane, a compound of interest to researchers, scientists, and professionals in drug development. By integrating foundational chemical principles with data from analogous compounds and computational chemistry, this document elucidates the key structural features that govern the molecule's properties and potential applications.

Foundational Molecular Identity

This compound is a halogenated alkane with the chemical formula C₄H₄BrClF₄.[1][2][3][4] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts a distinct electronic and steric profile that is of significant interest in the design of novel chemical entities.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][4] |

| CAS Number | 232602-78-7[1][2][3][4] |

| Molecular Formula | C₄H₄BrClF₄[1][2][3][4] |

| Molecular Weight | 243.43 g/mol [2][3] |

| Canonical SMILES | C(CCl)C(C(F)(F)Br)(F)F[1][4] |

| InChI | InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2[1][4] |

Elucidation of the Molecular Architecture

The structural framework of this compound is a four-carbon butane chain. The connectivity of the atoms, as indicated by its IUPAC name and SMILES notation, reveals a highly substituted molecule with distinct regions of varying electronegativity and steric bulk.

Atomic Connectivity and Key Functional Groups

The molecule can be conceptually divided into three key regions:

-

The Bromotetrafluoroethyl Group (-C₂F₄Br): This end of the molecule is characterized by a carbon atom bonded to a bromine atom and two fluorine atoms (C1), and an adjacent carbon atom also bonded to two fluorine atoms (C2). The high electronegativity of the fluorine atoms significantly influences the local electronic environment.

-

The Ethylene Bridge (-CH₂-CH₂-): A flexible two-carbon linker (C3 and C4) connects the two halogenated ends of the molecule. The single bonds in this bridge allow for rotational freedom, leading to different conformational isomers.

-

The Chloroethyl Group (-CH₂Cl): The other end of the molecule terminates with a chloromethyl group, where a chlorine atom is attached to a carbon atom.

Figure 1: Connectivity of this compound.

Predicted Three-Dimensional Structure and Stereochemistry

This compound does not possess any chiral centers, and therefore, does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The three-dimensional arrangement of the atoms is dictated by the tetrahedral geometry around the sp³ hybridized carbon atoms.

Table 2: Predicted Molecular Geometry Parameters

| Bond | Predicted Bond Length (Å) | Angle | Predicted Bond Angle (°) |

| C-C | 1.54 | Br-C1-F | 109.5 |

| C-H | 1.09 | F-C1-F | 109.5 |

| C-F | 1.35 | F-C2-F | 109.5 |

| C-Cl | 1.77 | C1-C2-C3 | 112 |

| C-Br | 1.94 | C2-C3-C4 | 110 |

| C3-C4-Cl | 109.5 |

Note: These are estimated values based on standard bond lengths and angles for similar chemical environments. Actual values may vary.

Conformational Analysis: The Influence of Rotational Freedom

The presence of single bonds in the butane backbone allows for rotation, leading to the existence of different conformers. The relative stability of these conformers is determined by a balance of steric and electronic effects. For the central C2-C3 bond, rotation leads to classic staggered and eclipsed conformations.

A detailed conformational analysis of analogous 1,3-difluorinated alkanes has shown that the gauche and anti conformations can have significantly different energies, and this is influenced by the polarity of the solvent.[5] For this compound, the bulky and electronegative substituents will play a crucial role in determining the preferred conformation.

Figure 2: A typical workflow for computational conformational analysis.

It is predicted that the anti-periplanar conformation, where the bulky -C₂F₄Br and -CH₂Cl groups are furthest apart, will be the most stable due to minimized steric hindrance. Gauche conformations, where these groups are closer, will be higher in energy.

Spectroscopic Fingerprints for Structural Verification

While specific spectra for this compound are not widely published, we can predict the key features that would be observed in its NMR and mass spectra based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show two multiplets corresponding to the two non-equivalent methylene (-CH₂-) groups in the ethylene bridge. The protons on C4, being closer to the electronegative chlorine atom, would likely appear at a higher chemical shift (further downfield) than the protons on C3.

-

¹³C NMR: Four distinct signals are expected, one for each of the four carbon atoms in the butane chain. The chemical shifts would be influenced by the attached halogens, with the carbons bonded to fluorine atoms showing the largest downfield shifts.

-

¹⁹F NMR: Two distinct signals, likely complex multiplets due to coupling with each other and with the protons on the adjacent carbon, would be expected for the two non-equivalent pairs of fluorine atoms on C1 and C2.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed. The bromine atom has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, which would result in two molecular ion peaks of similar intensity separated by 2 Da. The chlorine atom also has two isotopes (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio, which would further complicate the isotopic pattern of the molecular ion and fragment ions. Common fragmentation pathways would involve the loss of halogen atoms or cleavage of the carbon-carbon bonds.

Quantum Chemical Insights: Mapping the Electronic Landscape

To gain a deeper understanding of the molecule's reactivity and intermolecular interactions, quantum chemical calculations can be employed to visualize its electronic properties.

Electrostatic Potential (ESP) Map

An electrostatic potential map illustrates the charge distribution on the surface of the molecule.[6][7] For this compound, the ESP map is predicted to show:

-

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the highly electronegative fluorine and chlorine atoms. These areas are susceptible to attack by electrophiles.

-

Positive Potential (Blue/Green): Regions of lower electron density, likely around the hydrogen atoms of the ethylene bridge. These areas are potential sites for nucleophilic attack.

-

Halogen Bonding: The bromine atom, and to a lesser extent the chlorine atom, may exhibit a region of positive potential on their outer surface, known as a σ-hole. This allows for attractive, non-covalent interactions known as halogen bonds, which are increasingly recognized for their importance in drug-receptor binding.

Figure 3: Conceptual representation of an electrostatic potential map.

Implications for Drug Development

The structural features of this compound have several implications for its potential use in drug development:

-

Metabolic Stability: The presence of multiple fluorine atoms can block sites of metabolism, potentially increasing the half-life of a drug molecule.

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Conformational Constraint: The bulky and electronegative substituents can restrict the conformational freedom of the molecule, which can be advantageous for locking a drug candidate into its bioactive conformation.

-

Halogen Bonding: The potential for halogen bonding offers an additional tool for designing molecules with high affinity and selectivity for their biological targets.

Conclusion

The molecular structure of this compound is a complex interplay of atomic connectivity, three-dimensional geometry, and electronic effects. While a lack of extensive experimental data necessitates a predictive approach based on analogous compounds and computational modeling, a clear picture emerges of a molecule with distinct regions of charge distribution, significant steric bulk, and conformational flexibility. These features make it an intriguing scaffold for the design of new chemical entities with tailored properties for applications in medicinal chemistry and materials science. Further experimental and computational studies are warranted to fully characterize this promising molecule.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | C4H4BrClF4 | CID 12571352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. chem.libretexts.org [chem.libretexts.org]

IUPAC name for C4H4BrClF4

An In-depth Technical Guide to the Systematic IUPAC Nomenclature of C4H4BrClF4 Isomers

Abstract

The molecular formula C4H4BrClF4 represents a diverse array of saturated haloalkane isomers, the unambiguous naming of which is critical for patent filing, regulatory submission, and scientific communication. The presence of multiple halogen substituents (Br, Cl, F) and the high likelihood of numerous stereocenters introduce significant complexity into the nomenclature process. This technical guide provides researchers, scientists, and drug development professionals with a systematic, first-principles approach to naming any structural or stereoisomer of C4H4BrClF4. We will deconstruct the foundational IUPAC rules for polysubstituted alkanes and the Cahn-Ingold-Prelog (CIP) priority system for assigning absolute stereochemistry. Through detailed case studies, this whitepaper demonstrates the rigorous, step-by-step application of these rules, ensuring the derivation of precise and universally understood chemical names.

Introduction: The Challenge of Naming Complex Haloalkanes

In fields ranging from medicinal chemistry to materials science, the precise identification of a molecule is paramount. While a molecular formula like C4H4BrClF4 defines the atomic composition, it provides no information about the connectivity (structural isomerism) or the three-dimensional arrangement of atoms in space (stereoisomerism). For a molecule with this degree of halogenation, the number of possible isomers is substantial. Each unique isomer possesses distinct physical, chemical, and biological properties. Consequently, a naming system that is both systematic and unambiguous is not merely a formality but a scientific necessity.

The International Union of Pure and Applied Chemistry (IUPAC) provides a comprehensive framework for this purpose.[1] However, applying these rules to complex molecules requires a deep understanding of the underlying logic, particularly concerning chain numbering and stereochemical assignment. This guide moves beyond a simple recitation of rules, instead focusing on the causality behind the nomenclature choices, providing a robust methodology that can be applied to any isomer of C4H4BrClF4.

Foundational Principles of IUPAC Nomenclature for Haloalkanes

The IUPAC system for naming substituted alkanes is built on a hierarchical set of rules designed to produce a single, unique name for any given structure. For a molecule like C4H4BrClF4, the key principles involve identifying the parent structure, numbering it correctly, and defining the absolute configuration of all stereocenters.

Determining the Parent Chain

The foundation of the name is the longest continuous chain of carbon atoms.[2] For C4H4BrClF4, the parent chain will be a derivative of butane (a four-carbon chain) or propane (if it is a branched isomer like isobutane). The parent name forms the suffix of the IUPAC name (e.g., "-butane").

Numbering the Parent Chain

Once the parent chain is identified, it must be numbered to provide locants (positional numbers) for all substituents. The guiding principle is the rule of first point of difference .[1][3]

-

Number the chain from both directions.

-

List the locants for all substituents for each numbering scheme.

-

Compare the two lists number by number. The correct numbering scheme is the one that contains the lower number at the first point of difference.[3]

-

If the locants are identical in both directions, alphabetical order of the substituents is used to break the tie, assigning the lower number to the group that comes first alphabetically.[1]

Halogen substituents are named with an "-o" suffix: bromo-, chloro-, fluoro-, iodo-.[4] When multiple substituents are present, they are listed in alphabetical order in the final name, not in numerical order of their locant.[5]

The Cahn-Ingold-Prelog (CIP) Priority Rules

To define the three-dimensional arrangement at a stereocenter (typically a carbon atom with four different substituents), the Cahn-Ingold-Prelog (CIP) rules are used to assign a priority (1, 2, 3, or 4) to each substituent.[6]

-

Rule 1: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. The higher the atomic number, the higher the priority.[7]

-

Rule 2: If two or more atoms directly attached to the stereocenter are the same, one moves to the next atoms along each chain until a point of difference is found. The priority is assigned based on the atomic numbers at this first point of difference.[8][9]

-

Rule 3: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

Assigning Absolute Stereochemistry: The R/S System

After assigning priorities to the four substituents around a stereocenter, the absolute configuration is determined as follows:

-

Orient the molecule so that the lowest-priority group (priority 4) is pointing away from the viewer.[10]

-

Trace the path from priority 1 to 2 to 3.

-

If the path is clockwise , the configuration is designated R (from the Latin rectus, for right).

-

If the path is counter-clockwise , the configuration is designated S (from the Latin sinister, for left).

This R/S descriptor, preceded by its locant, becomes a prefix in the final IUPAC name (e.g., "(1R, 3S)-...").

Systematic Naming Protocol: A Case Study

To illustrate the practical application of these principles, we will determine the full IUPAC name for a specific, complex isomer of C4H4BrClF4:

Structural Isomer: 1-Bromo-1-chloro-2,3,4,4-tetrafluorobutane

This structure has three potential stereocenters at C1, C2, and C3. We will analyze the (1R, 2S, 3R) stereoisomer.

Step-by-Step Methodology

Step 1: Identify the Parent Chain. The longest continuous carbon chain contains four carbons. Therefore, the parent name is butane .

Step 2: Identify and List Substituents. The substituents are:

-

One bromine atom (bromo)

-

One chlorine atom (chloro)

-

Four fluorine atoms (tetrafluoro)

Step 3: Number the Parent Chain. We must apply the rule of first point of difference.

-

Numbering from left to right: Substituents are at positions 1 (Br), 1 (Cl), 2 (F), 3 (F), 4 (F), 4 (F). The locant set is {1, 1, 2, 3, 4, 4} .

-

Numbering from right to left: Substituents are at positions 1 (F), 1 (F), 2 (F), 3 (F), 4 (Br), 4 (Cl). The locant set is {1, 1, 2, 3, 4, 4} .

The locant sets are identical. We must now use alphabetical order to break the tie. The substituents are Bromo, Chloro, and Fluoro. "Bromo" comes first alphabetically. The numbering scheme that gives "bromo" the lowest possible number is correct. Numbering from left to right assigns Br to position 1. Numbering from right to left assigns it to position 4. Therefore, numbering is from left to right .

Step 4: Assign Stereochemistry for Each Chiral Center. We will now determine the R/S configuration for the (1R, 2S, 3R) stereoisomer.

Table 1: Cahn-Ingold-Prelog Priorities for Attached Atoms/Groups

| Atom | Atomic Number | Priority Level |

| Bromine (Br) | 35 | Highest |

| Chlorine (Cl) | 17 | High |

| Fluorine (F) | 9 | Medium |

| Carbon (C) | 6 | Low |

| Hydrogen (H) | 1 | Lowest |

-

Configuration at C1:

-

Substituents: Br, Cl, F, C2(-CHF-).

-

This carbon is not chiral as it has two identical F atoms attached. Let's re-evaluate our chosen isomer for a better demonstration. A more instructive isomer would be 1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane .

-

Let's restart the process with this better example.

-

Revised Case Study: (1R, 2S, 3S)-1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane

This isomer presents multiple, distinct stereocenters.

Step-by-Step Methodology (Revised)

Step 1: Identify the Parent Chain. Four carbons, parent is butane .

Step 2: Identify and List Substituents.

-

bromo (x1)

-

chloro (x1)

-

fluoro (x4)

Step 3: Number the Parent Chain.

-

Numbering from left to right: Locants at 1(Br), 1(F), 2(Cl), 3(F), 4(F), 4(F). Set: {1, 1, 2, 3, 4, 4} .

-

Numbering from right to left: Locants at 1(F), 1(F), 2(F), 3(Cl), 4(Br), 4(F). Set: {1, 1, 2, 3, 4, 4} .

-

Tie-breaker: Alphabetical order. "Bromo" receives the lower locant (1) when numbering from left to right. This is the correct direction.

Step 4: Assign Stereochemistry for Each Chiral Center. The chiral centers are C1, C2, and C3.

-

Configuration at C1:

-

Substituents: Br, F, H, C2(-CHCl-).

-

Priorities: (1) -Br, (2) -F, (3) -C2, (4) -H.

-

For the (1R) configuration, with H pointing away, the path from Br -> F -> C2 is clockwise .

-

-

Configuration at C2:

-

Substituents: Cl, C1(-CHBrF), C3(-CHF-), H.

-

Priorities: (1) -Cl, (2) -C1 (Br > F), (3) -C3 (F > H), (4) -H.

-

For the (2S) configuration, with H pointing away, the path from Cl -> C1 -> C3 is counter-clockwise .

-

-

Configuration at C3:

-

Substituents: F, C2(-CHCl-), C4(-CF2H), H.

-

Priorities: (1) -F, (2) -C2 (Cl > F), (3) -C4 (F,F,H > H,H,H), (4) -H.

-

For the (3S) configuration, with H pointing away, the path from F -> C2 -> C4 is counter-clockwise .

-

Step 5: Assemble the Final IUPAC Name. Combine all elements in the correct order: (Stereochemistry)-(Substituents in alphabetical order)-(Parent Chain).

Final Name: (1R, 2S, 3S)-1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane

Visualization & Data Presentation

Visual aids are essential for understanding complex three-dimensional structures and nomenclature workflows.

Molecular Structure Diagram

Caption: Structure of 1-Bromo-2-chloro-1,3,4,4-tetrafluorobutane.

CIP Priority Assignment Workflow (Example: C2)

Caption: Decision workflow for assigning CIP priorities at the C2 stereocenter.

Conclusion

The unambiguous naming of complex molecules such as the isomers of C4H4BrClF4 is a process governed by a clear and logical set of IUPAC rules. By systematically identifying the parent chain, applying the "first point of difference" rule for numbering, and meticulously using the Cahn-Ingold-Prelog priority system to assign R/S configurations, a unique and descriptive name can be generated for any possible isomer. This guide has provided a framework and a detailed protocol for this process, empowering researchers to communicate their findings with precision and clarity, thereby upholding the highest standards of scientific integrity.

References

- 1. adichemistry.com [adichemistry.com]

- 2. byjus.com [byjus.com]

- 3. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 4. Nomenclature of Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. theory.labster.com [theory.labster.com]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, a halogenated hydrocarbon of interest to researchers and professionals in drug development and materials science. The proposed synthesis is a two-step process commencing with the preparation of the key intermediate, 4-Chloro-3,3,4,4-tetrafluoro-1-butene, followed by a regioselective anti-Markovnikov hydrobromination. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and includes visual aids to facilitate a thorough understanding of the synthesis.

Introduction and Strategic Overview

This compound (C₄H₄BrClF₄) is a specialized halogenated alkane.[1][2][3][4][5] The strategic placement of bromine, chlorine, and fluorine atoms on a butane backbone makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceuticals and advanced polymers. The synthesis of such a precisely substituted molecule requires a carefully planned pathway that controls the regioselectivity of halogen introduction.

This guide outlines a logical and efficient two-step synthesis. The core strategy hinges on the free-radical-mediated anti-Markovnikov addition of hydrogen bromide (HBr) to a bespoke alkene precursor, 4-Chloro-3,3,4,4-tetrafluoro-1-butene. This approach ensures the desired placement of the bromine atom on the terminal carbon.

The overall synthetic scheme is as follows:

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Synthesis of 4-Chloro-3,3,4,4-tetrafluoro-1-butene

The cornerstone of this synthesis is the preparation of the alkene precursor, 4-Chloro-3,3,4,4-tetrafluoro-1-butene. A plausible route to this intermediate involves the reductive dehalogenation of a suitable polychlorinated and fluorinated butane.

Rationale and Mechanism

The formation of a terminal double bond can be effectively achieved through the elimination of two vicinal halogen atoms. In this proposed synthesis, we hypothesize the use of 1,1,2,4-Tetrachloro-3,3,4,4-tetrafluorobutane as the starting material for the dehalogenation step. The synthesis of this starting material can be envisioned through the telomerization of tetrachloroethylene with 1,1,2,2-tetrafluoro-1,2-dichloroethane.[6][7]

The key transformation is the reductive dehalogenation using an active metal, such as zinc.[8] This reaction proceeds via an organozinc intermediate, leading to the elimination of two chlorine atoms and the formation of a carbon-carbon double bond. A patent describing a similar dechlorination of a pentachloropentafluorobutane to a chlorofluorobutadiene using zinc in an alcohol solvent provides a strong precedent for this approach.[9]

Figure 2: Reductive dehalogenation to form the alkene precursor.

Experimental Protocol: Synthesis of 4-Chloro-3,3,4,4-tetrafluoro-1-butene

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,1,2,4-Tetrachloro-3,3,4,4-tetrafluorobutane | 271.85 | (To be determined) | (To be determined) |

| Zinc dust | 65.38 | (To be determined) | (To be determined) |

| Methanol | 32.04 | (To be determined) | - |

| Zinc chloride (catalyst) | 136.30 | (To be determined) | - |

Procedure:

-

A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The condenser outlet is connected to a cold trap cooled with a dry ice/acetone bath.

-

The flask is charged with methanol, powdered zinc, and a catalytic amount of zinc chloride.

-

The mixture is heated to a gentle reflux.

-

A solution of 1,1,2,4-Tetrachloro-3,3,4,4-tetrafluorobutane in methanol is added dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete reaction.

-

The volatile product, 4-Chloro-3,3,4,4-tetrafluoro-1-butene, is distilled directly from the reaction mixture. The collected distillate is then washed with water to remove methanol, dried over anhydrous calcium chloride, and purified by fractional distillation.

Step 2: Anti-Markovnikov Hydrobromination

The final step in the synthesis is the regioselective addition of hydrogen bromide across the double bond of 4-Chloro-3,3,4,4-tetrafluoro-1-butene. To achieve the desired 1-bromo substitution, the reaction is carried out under conditions that favor a free-radical mechanism.[10][11][12][13]

Causality of Experimental Choices: The Anti-Markovnikov Principle

The addition of HBr to an unsymmetrical alkene can proceed via two different mechanisms, leading to different constitutional isomers:

-

Electrophilic Addition (Markovnikov's Rule): In the absence of radical initiators, the reaction proceeds through a carbocation intermediate. The hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, which can better stabilize the positive charge.

-

Free-Radical Addition (Anti-Markovnikov's Rule): In the presence of a radical initiator such as peroxides (ROOR) or UV light, the reaction follows a free-radical chain mechanism.[11][13] The bromine radical adds to the less substituted carbon of the double bond to form the more stable carbon radical intermediate. This intermediate then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product.[12][14]

For the synthesis of this compound, the anti-Markovnikov pathway is essential to ensure the bromine atom is introduced at the C1 position.

Figure 3: Mechanism of the free-radical addition of HBr to an alkene.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-3,3,4,4-tetrafluoro-1-butene | 176.50 | (To be determined) | (To be determined) |

| Hydrogen bromide (HBr) | 80.91 | (To be determined) | (To be determined) |

| Benzoyl peroxide (radical initiator) | 242.23 | (To be determined) | (To be determined) |

| Anhydrous solvent (e.g., hexane) | - | (To be determined) | - |

Procedure:

-

A solution of 4-Chloro-3,3,4,4-tetrafluoro-1-butene in an anhydrous, non-polar solvent such as hexane is placed in a quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.

-

A catalytic amount of a radical initiator, such as benzoyl peroxide, is added to the solution.

-

The reaction mixture is cooled in an ice bath, and hydrogen bromide gas is bubbled through the solution. Alternatively, a solution of HBr in a suitable solvent can be used.[10]

-

The reaction vessel is irradiated with a UV lamp to initiate the radical chain reaction. The reaction is monitored by gas chromatography (GC) to follow the consumption of the starting alkene.

-

Upon completion of the reaction, the excess HBr is removed by purging with an inert gas (e.g., nitrogen).

-

The reaction mixture is washed with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₄H₄BrClF₄ |

| Molecular Weight | 243.43 g/mol [1][3] |

| CAS Number | 232602-78-7[1][3][5] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | (To be determined experimentally) |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data should be acquired to confirm the structure. |

Safety and Handling

Halogenated hydrocarbons should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Peroxides can be explosive and should be handled with care.

Conclusion

The proposed two-step synthesis provides a robust and scientifically sound pathway for the preparation of this compound. The key to this synthesis is the regioselective anti-Markovnikov hydrobromination of a custom-synthesized fluorinated alkene precursor. This guide provides the theoretical framework and practical protocols necessary for the successful synthesis of this specialized chemical compound.

References

- 1. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]

- 2. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gauthmath.com [gauthmath.com]

- 9. US2745885A - 1-chloro-1, 2, 3, 4, 4-pentafluoro-1, 3-butadiene - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. orgosolver.com [orgosolver.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane safety data sheet

An In-Depth Technical Guide to the Safe Handling and Application of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

Introduction: A Scientist's Perspective on Proactive Safety

In the landscape of modern chemical research and drug development, the introduction of novel halogenated building blocks like this compound (CAS No. 232602-78-7) offers significant synthetic advantages. However, innovation and safety are inextricably linked. A thorough understanding of a compound's potential hazards is not merely a regulatory formality but a foundational pillar of scientific integrity and experimental success. This guide moves beyond a simple recitation of safety data sheet (SDS) points. As Senior Application Scientists, our goal is to provide a framework for thinking about chemical safety—explaining the causality behind handling protocols and empowering researchers to build self-validating safety systems in their own laboratories. The information herein is synthesized from authoritative chemical safety sources to provide a comprehensive risk mitigation strategy for professionals working with this specific fluorinated butane derivative.

Section 1: Chemical Identification and Core Properties

A precise understanding of a chemical's identity is the first step in any safety assessment. Misidentification can lead to the application of incorrect safety protocols with potentially severe consequences.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][2] |

| CAS Number | 232602-78-7 | [1][2][3] |

| Molecular Formula | C₄H₄BrClF₄ | [1][2][4] |

| Molecular Weight | 243.42 g/mol | [2][5] |

| Canonical SMILES | C(CCl)C(C(F)(F)Br)(F)F | [2] |

| InChIKey | JICUEVPCQDXKAB-UHFFFAOYSA-N | [2] |

| Synonyms | MFCD00153677, Butane, 1-bromo-4-chloro-1,1,2,2-tetrafluoro- |[1][2] |

Table 2: Computed Physical and Chemical Properties Note: Experimental data for this specific compound is limited. The following properties are primarily computed, providing estimates for risk assessment.

| Property | Value | Source(s) |

|---|---|---|

| Complexity | 116 | [2] |

| XLogP3-AA | 3.4 | [2] |

| Rotatable Bond Count | 3 | [3] |

| Solubility | Predicted to be almost insoluble in water (0.051 g/L at 25 °C) |[3] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal language for classifying chemical hazards. Understanding these classifications is critical for immediately recognizing the primary risks and implementing appropriate controls. This compound is classified as a hazardous substance.[1][6]

Table 3: GHS Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: SynQuest Labs[1]

Signal Word: Warning [1]

Hazard Pictogram:

The causality behind these classifications is rooted in the chemical's structure. Halogenated alkanes can be irritants due to their ability to defat the skin and interact with mucosal membranes in the eyes and respiratory tract. The presence of four fluorine atoms, a bromine atom, and a chlorine atom on a short carbon chain results in a molecule with specific reactivity and irritant properties.

Section 3: Proactive Risk Management and the Hierarchy of Controls

A robust safety culture relies not just on personal protective equipment (PPE), but on a systematic approach to risk reduction known as the Hierarchy of Controls. This framework prioritizes strategies that are more effective and reliable at minimizing or eliminating hazards.

References

solubility of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility in various organic solvents, presents available solubility data, and offers a detailed experimental protocol for its empirical determination. The guide is structured to provide not just data, but a foundational understanding of the physicochemical interactions that dictate the solubility of this halogenated hydrocarbon. By synthesizing theoretical knowledge with practical experimental guidance, this whitepaper serves as an essential resource for effectively utilizing this compound in a laboratory setting.

Introduction to this compound

This compound is a halogenated alkane with the chemical formula C4H4BrClF4[1][2]. Its molecular structure, featuring a butane backbone with extensive halogen substitution, imparts unique physical and chemical properties that are of interest in various fields of chemical research and development. The presence of both bromine and chlorine atoms, in addition to a tetrafluoroethyl group, results in a molecule with a significant molecular weight and a complex interplay of electrostatic forces[1].

While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to the design of novel therapeutic agents and probes. Halogenated compounds are frequently employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including their metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the solubility of this compound is therefore crucial for its handling, formulation, and application in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 232602-78-7 | [1][2] |

| Molecular Formula | C4H4BrClF4 | [1][2] |

| Molecular Weight | 243.43 g/mol | [2] |

| IUPAC Name | This compound | [1] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[3] The solubility of this compound in a given organic solvent is therefore dependent on the balance of intermolecular forces between the solute and solvent molecules.

The key intermolecular forces at play for this compound are:

-

Van der Waals Forces (London Dispersion Forces): As a relatively large molecule with a considerable number of electrons, this compound will exhibit significant London dispersion forces. These forces will be the primary mode of interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The presence of highly electronegative fluorine, chlorine, and bromine atoms creates polar C-F, C-Cl, and C-Br bonds, resulting in a net molecular dipole moment. This allows for dipole-dipole interactions with polar solvent molecules.

Based on its structure, this compound can be classified as a polar aprotic molecule. It lacks hydrogen atoms bonded to highly electronegative atoms, and therefore cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through its halogen atoms.

Predicted Solubility in Different Classes of Organic Solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant contribution of London dispersion forces, this compound is expected to have good solubility in nonpolar solvents. The energy required to break the solute-solute and solvent-solvent interactions is likely to be compensated by the formation of strong solute-solvent dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): This class of solvents is likely to be highly effective at dissolving this compound. The dipole-dipole interactions between the solute and the solvent will complement the van der Waals forces, leading to favorable solvation. Similar halogenated compounds often show high solubility in solvents like dichloromethane.[4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The solubility in polar protic solvents is expected to be lower. While these solvents have strong dipole moments, their primary intermolecular force is hydrogen bonding. Since this compound cannot donate hydrogen bonds, it will struggle to disrupt the strong hydrogen-bonding network of the solvent. The available data indicates it is "almost insoluble" at 0.051 g/L at 25°C, which is likely its solubility in water[2].

Caption: Predicted solubility based on intermolecular forces.

Quantitative Solubility Data

Table 2: Known Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Unspecified (likely Water) | 25 | 0.051 | [2] |

The lack of comprehensive data underscores the importance of empirical determination for specific applications. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a well-established technique for measuring the solubility of a compound in a liquid solvent.[5]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, acetone, dichloromethane, ethyl acetate, ethanol, methanol)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Gas chromatograph with a suitable detector (e.g., FID or ECD) or a calibrated HPLC system

Step-by-Step Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interferences in the final analysis.

-

Addition of Excess Solute: To a series of scintillation vials, add a known volume of each selected solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. Gentle agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. It is critical not to disturb the undissolved solid at the bottom of the vial.

-

Filtration: Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated gas chromatograph or HPLC. The concentration of this compound in the saturated solution can be determined from the calibration curve.

-

Calculation of Solubility: The solubility (S) is calculated using the following formula:

S (g/L) = C * D

Where:

-

C is the concentration of the diluted sample (in g/L) determined from the analytical instrument.

-

D is the dilution factor.

-

Caption: Experimental workflow for solubility determination.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[6]

-

GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

-

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

While specific solubility data for this compound in a wide range of organic solvents is currently limited, a strong theoretical understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in polar protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. Adherence to proper safety and handling procedures is paramount when working with this compound. This guide serves as a foundational resource for researchers, enabling informed decisions regarding the use of this compound in their scientific endeavors.

References

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its boiling point and density. As a halogenated hydrocarbon, this compound presents a unique profile for applications in specialized organic synthesis and as a potential research intermediate. This document is intended for researchers, chemists, and professionals in drug development who require accurate physicochemical data for experimental design, process optimization, and safety assessments. We will delve into its known properties, the causality behind its physical characteristics, and a logical workflow for its characterization.

Compound Identification and Structure

This compound is a polyhalogenated alkane. Its structure is characterized by a four-carbon butane chain with significant halogen substitution, which profoundly influences its chemical reactivity and physical properties.

The presence of four fluorine atoms on the first and second carbon atoms, along with a bromine atom on the first carbon, creates a highly electrophilic and sterically hindered end. The chlorine atom on the terminal fourth carbon provides a secondary site for nucleophilic substitution. This bifunctional nature is common in building blocks used for constructing more complex molecules.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The high degree of halogenation in this compound results in a high molecular weight and density compared to non-halogenated butanes.

Boiling Point and Density

The boiling point is a crucial parameter for purification via distillation and for selecting appropriate reaction temperatures to maintain the desired phase. The density is essential for mass-to-volume conversions in the laboratory and for understanding phase separation behavior in biphasic reaction systems.

The available data for these properties are based on predictive models, which are common for specialized or novel compounds where extensive experimental data has not yet been published.

| Property | Value | Source |

| Boiling Point | 123.1 ± 8.0 °C (Predicted) | [2] |

| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [2] |

| Molecular Weight | 243.43 g/mol | [3][4][5] |

Expert Insight: The predicted boiling point of ~123°C is indicative of strong intermolecular van der Waals forces, stemming from the compound's high molecular weight and the polarizability of the bromine and chlorine atoms. This temperature is convenient for laboratory-scale reactions, as it allows for heating under standard reflux conditions without requiring specialized high-temperature equipment. The high density, significantly greater than water, simplifies extractive workups where it would constitute the lower organic phase.

Solubility

Predictive data suggests the compound is almost insoluble in water (0.051 g/L at 25 °C), which is expected for a polyhalogenated hydrocarbon.[3] It is anticipated to be soluble in common organic solvents like ethers, ketones, and other halogenated hydrocarbons. This property is fundamental to its application in organic synthesis, where reactions are typically conducted in non-aqueous media.

Applications in Research and Development

While specific, large-scale industrial applications are not widely documented, this compound is positioned as a valuable reagent for specialized research. Chemical suppliers market it for proteomics research and as a potential reference substance for identifying drug impurities.[4][6]

Its utility likely lies in its function as a "building block" for introducing a tetrafluorinated, four-carbon chain into a target molecule. The distinct reactivity of the C-Br and C-Cl bonds allows for sequential, selective reactions, a highly desirable feature in multi-step organic synthesis.

Experimental Workflow: Physicochemical Characterization

For any novel or specialized compound, a rigorous workflow is necessary to validate its identity and characterize its properties. The following diagram outlines a self-validating protocol that ensures scientific integrity.

Caption: Logical workflow for the synthesis, validation, and characterization of a chemical compound.

Workflow Causality:

-

Synthesis and Purification: The purity of the compound is paramount. Impurities can significantly alter physical properties like boiling point. Distillation is often chosen for purification, which itself relies on an initial estimate of the boiling point.

-

Structural Validation: Before measuring physical properties, it is essential to confirm that the synthesized material is indeed the correct compound. Techniques like NMR and Mass Spectrometry provide unambiguous structural confirmation and molecular weight.[1][7]

-

Property Determination: Once the structure is validated, dedicated experiments are performed to measure the boiling point and density under controlled conditions (e.g., standardized pressure).

-

Reporting: All data, including the methods used, are documented to ensure reproducibility and trustworthiness.

Safety and Handling

While comprehensive safety data is not available, general precautions for handling halogenated compounds should be observed.

-

Hazard Classification: One supplier notes it as an irritant.[3]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[6]

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialized halogenated hydrocarbon with predicted physical properties that make it a manageable and useful reagent in a laboratory setting. Its predicted boiling point of 123.1 °C and density of 1.726 g/cm³ are consistent with its highly halogenated structure.[2] For researchers in organic synthesis and drug discovery, this compound offers potential as a building block for creating complex fluorinated molecules. Adherence to a rigorous validation and characterization workflow is essential for ensuring the reliable application of this and other specialized chemical reagents.

References

- 1. This compound | C4H4BrClF4 | CID 2736233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 232602-78-7 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 1-BROMO-4-CHLORO-1,1,2,2,-TETRAFLUOROBUTANE | 232602-78-7 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 232602-78-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | C4H4BrClF4 | CID 12571352 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is a halogenated alkane with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals. The strategic placement of bromine, chlorine, and fluorine atoms offers a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of the available technical information for this compound, including its properties and plausible synthetic routes. Due to a lack of specific literature detailing its discovery and historical development, this guide will focus on established chemical principles to propose logical synthetic pathways and discuss its potential utility in medicinal chemistry.

Introduction: The Role of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] Fluorinated building blocks, such as this compound, are therefore of significant interest to researchers in drug development. The presence of multiple halogen atoms in this molecule provides several reactive handles for further chemical modification, allowing for the construction of more complex molecular architectures.

Physicochemical Properties

Based on available data from chemical suppliers and databases, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 232602-78-7 | --INVALID-LINK-- |

| Molecular Formula | C4H4BrClF4 | --INVALID-LINK-- |

| Molecular Weight | 243.43 g/mol | --INVALID-LINK-- |

| Boiling Point | 123.1±8.0 °C (Predicted) | ChemicalBook |

| Density | 1.726±0.06 g/cm3 (Predicted) | ChemicalBook |

| InChI Key | JICUEVPCQDXKAB-UHFFFAOYSA-N | --INVALID-LINK-- |

Proposed Synthetic Pathways

While no specific literature detailing the synthesis of this compound has been identified, its structure suggests a plausible synthetic approach based on the free radical addition of a bromo-chloro-alkane to a fluoroalkene.

Conceptual Synthetic Workflow

The most probable synthetic route involves the free radical-initiated addition of 1-bromo-2-chloroethane to tetrafluoroethylene (TFE). This reaction would likely proceed via the following steps:

Caption: Proposed free radical addition mechanism.

Detailed Hypothetical Protocol

Disclaimer: The following protocol is hypothetical and based on general principles of free radical reactions. It has not been validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

1-Bromo-2-chloroethane

-

Tetrafluoroethylene (TFE) gas

-

Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (as radical initiator)

-

Anhydrous, inert solvent (e.g., perfluorohexane or a high-boiling alkane)

-

High-pressure reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

Procedure:

-

Reactor Setup: The high-pressure reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: A solution of 1-bromo-2-chloroethane and the radical initiator in the chosen solvent is charged into the reactor.

-

Introduction of TFE: The reactor is sealed, and tetrafluoroethylene gas is introduced to the desired pressure. The amount of TFE can be controlled by monitoring the pressure and temperature.

-

Reaction Initiation: The reaction mixture is heated to the decomposition temperature of the initiator (typically 65-85 °C for AIBN) with vigorous stirring. The reaction is exothermic and may require cooling to maintain a constant temperature.

-

Monitoring the Reaction: The reaction progress is monitored by the drop in pressure as the gaseous TFE is consumed.

-

Work-up and Purification: After the reaction is complete (as indicated by the stabilization of pressure), the reactor is cooled, and the excess TFE is safely vented. The reaction mixture is then subjected to fractional distillation under reduced pressure to isolate the desired this compound from unreacted starting materials and potential byproducts.

Causality of Experimental Choices:

-

Radical Initiator: AIBN or benzoyl peroxide are common choices for initiating free radical reactions due to their predictable decomposition rates at specific temperatures.

-

Solvent: An inert solvent is crucial to prevent side reactions. Perfluorinated solvents are often used in fluorination chemistry due to their stability.

-

High-Pressure Reactor: A high-pressure environment is necessary to maintain a sufficient concentration of the gaseous TFE in the reaction mixture.

-

Purification: Fractional distillation is the standard method for purifying liquid organic compounds with different boiling points.

Potential Applications in Drug Development

As a fluorinated building block, this compound offers several potential applications in medicinal chemistry:

-

Introduction of a Fluorinated Butyl Chain: The tetrafluorobutyl moiety can be incorporated into lead compounds to enhance their lipophilicity and metabolic stability.

-

Site for Further Functionalization: The bromine and chlorine atoms provide reactive sites for nucleophilic substitution or cross-coupling reactions, allowing for the attachment of other functional groups or molecular fragments. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective functionalization.

Conclusion

This compound is a commercially available fluorinated building block with potential utility in organic synthesis and drug discovery. While its specific discovery and history are not well-documented in the public domain, its synthesis can be reasonably proposed through the free radical addition of 1-bromo-2-chloroethane to tetrafluoroethylene. The presence of multiple halogen atoms offers a versatile platform for the synthesis of more complex fluorinated molecules for pharmaceutical research. Further investigation into the reactivity and applications of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane in modern organic synthesis. While direct literature on the synthetic utility of this specific molecule is nascent, its bifunctional nature—possessing both a perfluoroalkyl bromide and a primary alkyl chloride—presents a unique platform for selective chemical transformations. Drawing upon established principles of reactivity for analogous fluorinated and non-fluorinated alkyl halides, this document outlines detailed protocols for two key classes of reactions: selective nucleophilic substitution at the C-Cl bond and free radical addition via cleavage of the C-Br bond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel fluorinated molecules. All proposed protocols are based on established chemical principles and should be considered as starting points for experimental validation.

Introduction to this compound

This compound is a halogenated hydrocarbon featuring a tetrafluorinated butyl chain with a bromine atom at one terminus and a chlorine atom at the other. The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity of the C-Br bond, while the C-Cl bond exhibits reactivity characteristic of a primary alkyl chloride. This differential reactivity is the cornerstone of its potential as a selective synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 232602-78-7 | [1] |

| Molecular Formula | C₄H₄BrClF₄ | [1] |

| Molecular Weight | 243.42 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not reported | |

| Density | Not reported |

Safety and Handling

This compound is classified as a per- and polyfluoroalkyl substance (PFAS) and requires careful handling to minimize exposure and environmental contamination.[2] Standard laboratory personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, should be worn at all times.[2][3] All manipulations should be conducted in a well-ventilated chemical fume hood.[2] Waste materials, including contaminated PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2][4] For powdered forms of PFAS, an approved Standard Operating Procedure (SOP) may be required to mitigate inhalation risks.[2]